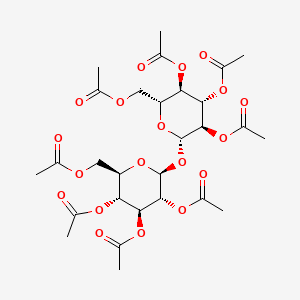
beta,betaTREHALOSE OCTAACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,betaTREHALOSE OCTAACETATE: is a chemical compound derived from trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and protective properties in various organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beta,betaTREHALOSE OCTAACETATE typically involves the acetylation of trehalose. The process begins with the dissolution of trehalose in an appropriate solvent, such as pyridine or dimethylformamide. Acetic anhydride is then added to the solution, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The reaction is usually catalyzed by a base, such as pyridine or triethylamine, to facilitate the acetylation process. After completion, the reaction mixture is quenched with water, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include filtration, centrifugation, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions: Beta,betaTREHALOSE OCTAACETATE can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed in the presence of acidic or basic conditions to yield trehalose and acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetate groups back to hydroxyl groups.
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, leading to the replacement of acetate groups with other functional groups
Major Products Formed: The major products formed from these reactions include trehalose, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Beta,betaTREHALOSE OCTAACETATE has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential protective effects on proteins and cells under stress conditions, such as dehydration and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in stabilizing proteins and enzymes for pharmaceutical formulations.
Industry: this compound is used in the food and cosmetic industries for its stabilizing and protective properties
Mecanismo De Acción
The mechanism of action of beta,betaTREHALOSE OCTAACETATE is primarily related to its ability to stabilize proteins and cellular structures. The compound can interact with proteins and membranes, protecting them from denaturation and degradation under stress conditions. This protective effect is thought to be due to the replacement of water molecules around the proteins, maintaining their native conformation and preventing aggregation .
Comparación Con Compuestos Similares
Trehalose: The parent compound of beta,betaTREHALOSE OCTAACETATE, known for its protective properties in various organisms.
Sucrose Octaacetate: Another acetylated disaccharide with similar protective properties but different structural characteristics.
Cellobiose Octaacetate: A similar compound derived from cellobiose, used in similar applications but with different reactivity and properties
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize proteins and cellular structures under stress conditions makes it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C28H38O19 |
|---|---|
Peso molecular |
678.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 |
Clave InChI |
HWDSLHMSWAHPBA-AXXYRMHMSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


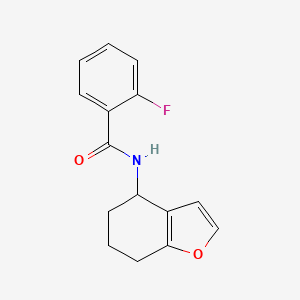



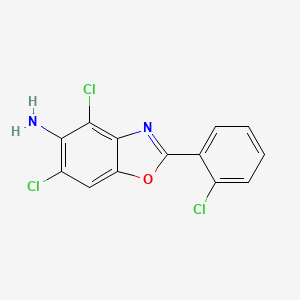

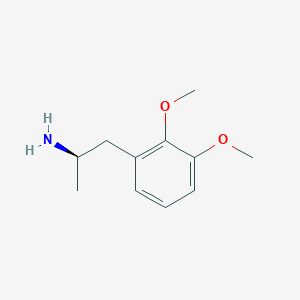
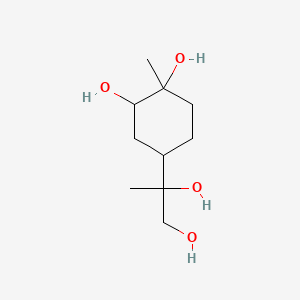
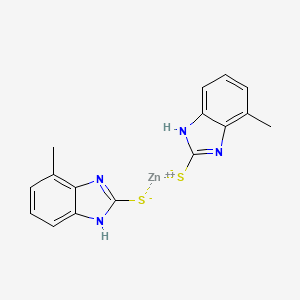
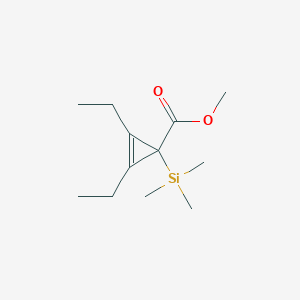
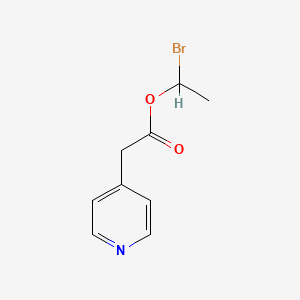
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
